Ortho‑Tolyl versus Primary Acetamide: Topological Polar Surface Area (tPSA) and LogP Differentiation
In direct PubChem-computed comparisons, 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide exhibits an identical tPSA of 64.6 Ų to its meta‑ and para‑tolyl analogs, but a substantially higher predicted lipophilicity (XLogP3-AA = 3.7) relative to the primary acetamide analog (CAS 590357‑01‑0), which shows XLogP3-AA = 1.2, a difference of +2.5 log units, indicating greater logD7.4 and improved passive membrane permeability potential [1].
| Evidence Dimension | Predicted octanol/water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide (CAS 590357‑01‑0): XLogP3-AA = 1.2 |
| Quantified Difference | Δ = +2.5 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 v3.0 (PubChem 2019.06.18) for all compounds |
Why This Matters
The higher lipophilicity of the ortho‑tolyl derivative translates directly into better predicted membrane permeability and oral absorption potential, making it a preferred starting point for CNS‑penetrant or intracellular‑targeted chemical probe series relative to the primary acetamide.
- [1] PubChem CID 1302686. 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide, Computed Properties section. U.S. National Library of Medicine, 2025. View Source
